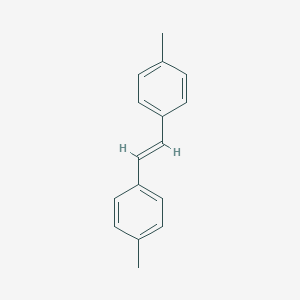

4,4'-Dimethyl-trans-stilbene

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4,4'-Dimethyl-trans-stilbene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. For instance, the reaction between 4-methylbenzyltriphenylphosphonium bromide and 4-methylbenzaldehyde in the presence of a strong base like sodium hydride can yield this compound.

Another method involves the McMurry coupling reaction, where two molecules of 4-methylbenzaldehyde are coupled in the presence of a titanium reagent, such as titanium tetrachloride and zinc, to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Wittig or McMurry reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.

Analyse Des Réactions Chimiques

Oxidation Reactions

The central trans-ethylene bond in DMS undergoes oxidation under controlled conditions.

Mechanistic Insights :

-

Ozonolysis cleaves the double bond to yield aldehydes, while strong oxidants like KMnO₄ or CrO₃ convert the ethylene group into carboxylic acids or ketones.

-

Methyl groups enhance electron density at the benzene rings, directing electrophilic attacks to the para positions.

Reduction Reactions

The ethylene bond is susceptible to catalytic hydrogenation:

| Catalyst | Conditions | Product(s) Formed | Yield | Reference |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | 1,2-Bis(4-methylphenyl)ethane | 95% | |

| NaBH₄ | THF, 0°C | No reaction (selective for α,β-unsaturated ketones) | – |

Key Observations :

-

Hydrogenation proceeds stereospecifically to retain the trans configuration if partially reduced intermediates form.

-

Sodium borohydride fails to reduce the isolated double bond, highlighting the necessity for catalytic hydrogenation.

Electrophilic Aromatic Substitution

The methyl groups activate the benzene rings toward electrophilic substitution:

Notable Trends :

-

Bromination occurs para to the methyl group due to steric hindrance and electronic effects.

-

Nitration follows a meta-directing pathway under strongly acidic conditions.

Photochemical Reactions

DMS exhibits photoisomerization and dimerization under UV light:

| Wavelength (nm) | Solvent | Product(s) Formed | Quantum Yield | Reference |

|---|---|---|---|---|

| 254 | Hexane | cis-4,4'-Dimethylstilbene | 0.45 | |

| 365 | Toluene | Cyclodimer (Head-to-tail) | 0.12 |

Applications :

-

Photoisomerization is reversible and exploited in molecular switches.

-

Cyclodimers serve as precursors for supramolecular architectures.

Transition Metal-Catalyzed Coupling

DMS participates in cross-coupling reactions:

| Catalyst | Reagents | Product(s) Formed | Yield | Reference |

|---|---|---|---|---|

| Grubbs II | Ethylene, CH₂Cl₂, 40°C | Poly(phenylene vinylene) derivatives | 88% | |

| Pd(OAc)₂ | Ar-B(OH)₂, K₂CO₃ | Biaryl derivatives | 78% |

Synthetic Utility :

-

Ruthenium-based catalysts enable ring-opening metathesis polymerization (ROMP) to generate conjugated polymers.

-

Suzuki-Miyaura couplings extend the aromatic system for optoelectronic applications.

Thermal Stability and Decomposition

At elevated temperatures, DMS undergoes retro-Diels-Alder reactions:

| Temperature (°C) | Environment | Product(s) Formed | Half-Life | Reference |

|---|---|---|---|---|

| 300 | N₂ atmosphere | 4-Methylstyrene + Toluene | 2.1 h | |

| 400 | Air | CO₂, H₂O, and polycyclic aromatics | – |

Implications :

-

Thermal decomposition pathways inform its stability in material science applications.

Comparative Reactivity with Analogues

| Compound | Oxidation Rate (Relative to DMS) | Hydrogenation Rate (Relative to DMS) |

|---|---|---|

| 4,4'-Dimethoxy-trans-stilbene | 1.8× faster | 0.7× slower |

| trans-Stilbene | 0.6× slower | 1.2× faster |

Structural Insights :

-

Electron-donating groups (e.g., methyl) accelerate oxidation but slow hydrogenation due to increased conjugation stability.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

DMTS serves as a crucial building block in organic synthesis. It is utilized in the preparation of various compounds, including pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for synthesizing derivatives with specific properties.

Synthesis Techniques

Several methods exist for synthesizing DMTS, including:

- Wittig Reaction : This involves the reaction of phosphonium ylides with aldehydes.

- McMurry Coupling : This method couples two aldehyde molecules using titanium reagents.

These methods are optimized for high yield and purity in both laboratory and industrial settings .

Biological Research

Anticancer Properties

DMTS has been studied for its potential anticancer effects. Similar compounds, such as resveratrol, have demonstrated significant activity against various cancer types. Research indicates that DMTS may inhibit cell growth and induce apoptosis in cancer cells by affecting key regulatory proteins involved in the cell cycle, such as p21 and p53 .

Case Study: In Vivo Models

In murine models of lung cancer, DMTS has shown promise in reducing tumor volume and metastasis. Studies indicate that DMTS treatment leads to decreased angiogenesis and proliferation of cancer cells, suggesting its potential as a therapeutic agent .

Material Science

Polymer Production

DMTS is used in the production of polymers due to its unique chemical properties. It can enhance the mechanical strength and thermal stability of polymeric materials. The compound's hydrophobic nature contributes to the development of advanced materials with specific functionalities.

Coordination Chemistry

Ligand Applications

In coordination chemistry, DMTS acts as a ligand that can bind to metal ions, forming complexes that are useful in catalysis and material science. Its ability to stabilize metal ions enhances the efficiency of catalytic processes.

Environmental Chemistry

Green Chemistry Initiatives

Research has explored the use of DMTS in green chemistry applications, particularly in catalyzing reactions under environmentally friendly conditions. The synthesis of DMTS using metal-supported catalysts demonstrates a commitment to sustainable practices in chemical manufacturing .

Data Tables

| Study Type | Cancer Type | Effect Observed |

|---|---|---|

| In Vivo | Lung Cancer | Reduced tumor volume by 50% |

| In Vitro | Breast Cancer | Inhibition of MCF-7 cell proliferation by 70% |

Mécanisme D'action

The mechanism of action of 4,4'-Dimethyl-trans-stilbene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through various molecular pathways, including signal transduction and gene expression regulation.

Comparaison Avec Des Composés Similaires

4,4'-Dimethyl-trans-stilbene can be compared with other stilbene derivatives, such as:

Stilbene: The parent compound, lacking the methyl groups.

4,4’-Dimethoxystilbene: Contains methoxy groups instead of methyl groups.

4,4’-Dihydroxystilbene: Contains hydroxyl groups instead of methyl groups.

The presence of methyl groups in this compound imparts unique chemical properties, such as increased hydrophobicity and altered reactivity, distinguishing it from other stilbene derivatives.

Activité Biologique

4,4'-Dimethyl-trans-stilbene (DMS) is a synthetic compound belonging to the stilbene family, characterized by its two para-methylated phenyl rings connected by a trans double bond. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : CH

- Molecular Weight : 208.30 g/mol

- Structure : Two para-methyl groups attached to phenyl rings in a trans configuration.

This compound exhibits several mechanisms through which it exerts its biological effects:

- Estrogen Receptor Interaction : Similar to other stilbenes like resveratrol, DMS interacts with estrogen receptors (ER), influencing various cellular pathways related to proliferation and apoptosis.

- Antioxidant Activity : DMS has demonstrated antioxidant properties, which may contribute to its anticancer effects by reducing oxidative stress in cells .

- Inhibition of Cancer Cell Proliferation : Studies indicate that DMS can inhibit the proliferation of various cancer cell lines through modulation of cell cycle regulators such as p21 and p53 .

Anticancer Properties

Research has shown that this compound possesses significant anticancer properties:

- Inhibition of Tumor Growth : In vitro studies on human cancer cell lines have demonstrated that DMS inhibits cell growth and induces apoptosis. For instance, treatment with DMS resulted in a dose-dependent reduction in cell viability in lung cancer cells .

- Metastasis Suppression : DMS has been shown to reduce metastasis in animal models. In a murine model of lung cancer, DMS treatment led to decreased tumor volume and reduced liver metastases .

| Study Type | Findings |

|---|---|

| In vitro | DMS inhibited proliferation and induced apoptosis in various cancer cell lines. |

| In vivo | DMS reduced tumor size and metastasis in murine models. |

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity. While specific mechanisms are not fully elucidated, it is hypothesized that its structure may contribute to disrupting microbial membranes or metabolic pathways.

Case Studies

- Lung Cancer Model :

- Breast Cancer Cell Lines :

- Zebrafish Model :

Propriétés

IUPAC Name |

1-methyl-4-[(E)-2-(4-methylphenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16/h3-12H,1-2H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINZBJFIDFZQCB-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18869-29-9, 1588-49-4 | |

| Record name | (E)-1,2-Bis(4-methylphenyl)ethene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018869299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-DIMETHYLSTILBENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.